Product packaging for Amoxycilloic Acid Sodium Salt(Cat. No.:)

Amoxycilloic Acid Sodium Salt

Cat. No.: B1163109
M. Wt: 405.4
Attention: For research use only. Not for human or veterinary use.
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Description

Amoxycilloic Acid Sodium Salt is a chemical reagent intended for research and analytical applications. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. Researchers investigating beta-lactam antibiotics may find this compound of interest for analytical purposes. It is essential to consult the product's Certificate of Analysis for specific data on purity and composition. Handling should be performed by qualified laboratory professionals in accordance with appropriate safety practices, and the material should be stored as recommended, typically in a cool and dry environment.

Properties

Molecular Formula

C₁₆H₂₀N₃NaO₆S

Molecular Weight

405.4

Synonyms

(2R-trans)-D-2-(4-Carboxy-5,5-dimethyl-2-thiazolidinyl)-N-[D-2-(4-hydroxyphenyl)glycyl]glycine Sodium Salt;  Amoxycilloic Acid Sodium Salt

Origin of Product

United States

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatographic methods, particularly high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), are fundamental to the separation and analysis of Amoxycilloic Acid Sodium Salt from its related substances and degradation products.

The development of a robust and reliable HPLC method is paramount for the routine quality control of this compound. A typical reversed-phase HPLC (RP-HPLC) method involves a C18 column, which is effective for separating polar compounds like amoxycilloic acid. sphinxsai.comcore.ac.uk The mobile phase composition is a critical parameter that is optimized to achieve good resolution and peak shape. sphinxsai.comcore.ac.uk A common mobile phase consists of a mixture of an aqueous buffer, such as potassium dihydrogen phosphate (B84403), and an organic modifier like methanol (B129727) or acetonitrile. sphinxsai.comcore.ac.uk

Method validation is performed in accordance with International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose. core.ac.uksemanticscholar.org Key validation parameters include linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantitation (LOQ). sphinxsai.comsemanticscholar.org Linearity is typically established over a concentration range of 20-100 μg/ml, with a correlation coefficient (R²) value greater than 0.999 indicating a strong linear relationship. sphinxsai.comcore.ac.uk The precision of the method is assessed by analyzing multiple preparations of a homogenous sample, with the relative standard deviation (RSD) for peak areas being less than 2%. sphinxsai.com Accuracy is determined through recovery studies, with typical recovery values for this compound being in the range of 99.26-99.53%. sphinxsai.com

Table 1: Typical HPLC Method Parameters for this compound Analysis

ParameterTypical Value
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Potassium dihydrogen phosphate buffer : Methanol (95:5 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 283 nm
Injection Volume 20 µL
Retention Time Approximately 6.4 min

The data in this table is synthesized from multiple sources detailing HPLC methods for amoxicillin (B794) analysis. sphinxsai.comcore.ac.uk

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and increased sensitivity. These features make UPLC particularly well-suited for the analysis of degradation products of this compound. The smaller particle size of the stationary phase in UPLC columns (typically <2 µm) allows for more efficient separations.

A UPLC-tandem mass spectrometry (UPLC-MS/MS) method has been optimized for the analysis of a wide range of antibiotics and their metabolites in environmental samples. mdpi.com This approach is highly effective in identifying and quantifying degradation products of this compound, such as amoxicilloic acid and amoxicillin diketopiperazine, even at low concentrations. mdpi.comresearchgate.net The enhanced separation capabilities of UPLC are crucial for resolving these degradation products from the parent compound and other matrix components. mdpi.com

The principles of green analytical chemistry are increasingly being incorporated into the development of analytical methods to minimize their environmental impact. For the analysis of this compound, this involves the use of less hazardous solvents and reagents, reduction of waste, and decreased energy consumption. nih.govnih.gov

One approach to developing a greener HPLC method is to replace traditional organic solvents like acetonitrile and methanol with more environmentally friendly alternatives such as ethanol. researchgate.net The Green Analytical Procedure Index (GAPI) is a tool used to evaluate the greenness of an analytical method, taking into account factors such as the type and amount of solvents used, energy consumption, and waste generation. nih.gov By applying these principles, it is possible to develop analytical methods for this compound that are not only accurate and reliable but also sustainable. nih.govnih.gov

Mass Spectrometry (MS) for Structural Elucidation and Trace Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. When coupled with liquid chromatography, it becomes an indispensable tool for the structural elucidation and trace analysis of this compound.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the identification and quantification of this compound in complex matrices. wseas.comrsc.org In LC-MS/MS, the analyte is first separated by liquid chromatography and then ionized and fragmented in the mass spectrometer. nih.govresearchgate.net The specific fragmentation patterns serve as a fingerprint for the compound, allowing for its unambiguous identification. nih.gov

This technique offers very low limits of detection (LOD) and quantification (LOQ), making it suitable for trace analysis. rsc.org For instance, a validated LC-MS/MS method for amoxicillin in water reported an LOD of 0.01 ng/mL and an LOQ of 0.1 ng/mL. rsc.org High-resolution mass spectrometry (HRMS) provides even greater specificity by measuring the mass of ions with very high accuracy, which aids in the identification of unknown degradation products and metabolites. researchgate.net

Table 2: LC-MS/MS Parameters for the Quantification of Amoxycilloic Acid

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) 366.1
Product Ion (m/z) 349.2
Linear Range 10 ng/mL - 10 µg/mL

This data is based on a method developed for the quantification of amoxicillin. kuleuven.be

Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS that allows for the analysis of polar and thermally labile molecules like this compound. shd-pub.org.rs During the ESI process, adduct ions can be formed through the interaction of the analyte with cations present in the mobile phase, such as sodium ([M+Na]⁺) or protons ([M+H]⁺). shd-pub.org.rsresearchgate.netacdlabs.com The formation of these adducts can be influenced by the solvent composition and the concentration of salts in the sample. nih.govnih.gov

The fragmentation of the protonated molecule ([M+H]⁺) of amoxycilloic acid in tandem mass spectrometry provides valuable structural information. A common fragmentation pathway involves the cleavage of the β-lactam ring. nih.gov The study of these fragmentation patterns is crucial for the structural confirmation of this compound and its degradation products. nih.gov For example, the protonated methanol-adduct of amoxicillin at m/z 398 has been studied, and its fragmentation provides stable and strong product ion spectra that can be used for analytical purposes. nih.gov

Spectroscopic and Complementary Analytical Approaches

Spectroscopic techniques are fundamental in the analysis of this compound, providing critical information on both its structure and its behavior over time. These methods, complemented by other analytical approaches, enable comprehensive characterization and quantification.

UV-Visible spectrophotometry is a widely used technique for studying the degradation kinetics of pharmaceutical compounds, including the precursors to amoxycilloic acid. The degradation of amoxicillin, which leads to the formation of amoxycilloic acid, can be effectively monitored by tracking the changes in UV absorbance over time.

Research has shown that the photocatalytic degradation of amoxicillin follows pseudo-first-order kinetics under various conditions. researchgate.netugm.ac.id For instance, in one study, the degradation of amoxicillin under UV light in the presence of a Fe₂O₃/bentonite/TiO₂ catalyst was optimized at a pH of 5, achieving 100% degradation in 60 minutes. researchgate.net The reaction rate constant under these UV conditions was determined to be 0.0181 min⁻¹. researchgate.net Another study using a nano Nickel(II) oxide (NiO) catalyst also reported that the photodegradation follows pseudo-first-order kinetics, with rate constants varying based on the initial concentration of the antibiotic. ugm.ac.id This technique allows for the calculation of key kinetic parameters such as the rate constant (k) and the half-life (t₁/₂), providing valuable insights into the stability of the parent molecule and the rate of formation of its degradants like amoxycilloic acid. The selection of the monitoring wavelength is crucial and is typically set at the wavelength of maximum absorbance (λmax) of the analyte. ugm.ac.id

Table 1: Kinetic Data for Amoxicillin Degradation Monitored by UV-Visible Spectrophotometry

Catalyst Light Source Initial Concentration (mg/L) pH Rate Constant (k) (min⁻¹) Degradation Efficiency Reference
Fe₂O₃/bentonite/TiO₂ UV 25 5 0.0181 100% in 60 min researchgate.net
Fe₂O₃/bentonite/TiO₂ Visible 25 5 0.0176 98.8% in 90 min researchgate.net
Nano NiO UV 25 - 0.084 96% ugm.ac.id
Nano NiO UV 50 - 0.074 - ugm.ac.id

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and powerful tool for the definitive structural elucidation of organic molecules, including antibiotics and their derivatives like this compound. researchgate.netspringernature.comnih.gov It provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the unambiguous confirmation of its atomic connectivity and stereochemistry. springernature.com

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed for complete structural assignment. researchgate.netspringernature.com

¹H NMR (Proton NMR): This experiment provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

¹³C NMR (Carbon-13 NMR): This reveals the number of chemically distinct carbon atoms in the molecule.

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the final structure. Correlation Spectroscopy (COSY) identifies protons that are coupled to each other (typically on adjacent carbons). Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates protons with their directly attached carbons. Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy shows correlations between protons and carbons over two to three bonds, which is essential for piecing together the molecular fragments. researchgate.net

Solid-state NMR (ss-NMR) can also be employed to study the compound in its solid form, providing insights into its crystalline structure and polymorphism, which are critical for understanding its physical properties. researchgate.net

Table 2: NMR Techniques for Structural Elucidation

NMR Experiment Type Information Provided
¹H NMR 1D Identifies chemical environment and connectivity of protons.
¹³C NMR 1D Identifies the number and type of carbon atoms.
COSY 2D Shows ¹H-¹H spin-spin couplings, revealing adjacent protons.
HSQC 2D Correlates protons to their directly attached carbons.
HMBC 2D Shows long-range (2-3 bond) correlations between protons and carbons.

Analytical Challenges in Complex Matrices and Sample Stability Considerations

The accurate quantification of this compound, particularly at low concentrations in complex matrices such as wastewater, food products, or biological fluids, presents significant analytical challenges. researchgate.netnih.gov These matrices contain numerous interfering substances that can affect the accuracy, precision, and sensitivity of the analytical method. mdpi.com A primary challenge is the "matrix effect," where co-extracted compounds can suppress or enhance the analyte's signal in techniques like mass spectrometry. researchgate.net This necessitates the development of robust sample preparation procedures, including solid-phase extraction (SPE) and liquid-liquid extraction (LLE), to remove interferences and concentrate the analyte before analysis. nih.govmdpi.com The inherent low concentration of antibiotic residues in many samples requires highly sensitive analytical techniques, most commonly liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). researchgate.net

Sample stability is another critical consideration for accurate analysis. Amoxycilloic acid is a product of the hydrolysis of amoxicillin, and both compounds are susceptible to degradation, which is highly dependent on factors like pH, temperature, and the composition of the aqueous medium. ripublication.comnih.govnih.gov Studies on the stability of amoxicillin/clavulanic acid solutions show that degradation is significantly accelerated at higher temperatures. ripublication.comnih.gov For example, after reconstitution, the suspension must be stored in a refrigerator (2–8°C) to ensure stability during a typical dosing regimen. ripublication.com One study found that amoxicillin retained 90% of its initial concentration for 80.3 hours at 4°C, but only for 24.8 hours at 25°C. nih.gov The pH of the solution also has a marked impact on degradation rates; lowering the pH can significantly improve the stability of both amoxicillin and its degradation products. nih.gov Therefore, proper collection, storage, and handling protocols are essential to prevent degradation of the analyte before analysis, which would lead to inaccurate quantification. mdpi.com

Table 3: Stability of Amoxicillin in Solution Under Various Conditions

Temperature Time to Retain 90% Concentration (t₉₀) pH Storage Medium Reference
4°C 80.3 hours - Infusion solution nih.gov
25°C 24.8 hours - Infusion solution nih.gov
37°C 9 hours - Infusion solution nih.gov
2.9°C >263.8 hours 6.52 Isotonic saline nih.gov

Kinetic Studies of Amoxycilloic Acid Sodium Salt Formation and Amoxicillin Degradation

Environmental and Simulated Pharmaceutical Degradation Profiles

The transformation of amoxicillin (B794) to amoxycilloic acid is a key degradation pathway influenced by various environmental and pharmaceutical conditions. The rate of this hydrolysis is often studied to understand the stability and persistence of amoxicillin.

Rate Constants and Half-Lives of Amoxicillin Hydrolysis to Amoxycilloic Acid

The hydrolysis of amoxicillin to amoxycilloic acid generally follows pseudo-first-order kinetics. The rate constants and half-lives are significantly dependent on factors such as temperature and pH. For instance, at a near-neutral pH of 7.5 and a temperature of 25°C, the hydrolytic half-life of amoxicillin is approximately 9 days. researchgate.net However, this can change dramatically with varying conditions. In alkaline conditions (pH 11), the half-life shortens to just 9.7 hours, while under acidic (pH 3) and neutral (pH 7) conditions, the half-lives are 128.2 and 208.3 hours, respectively. researchgate.net

Temperature also plays a critical role in the degradation rate. Studies have shown that amoxicillin retains 90% of its initial concentration for 80.3 hours at 4°C, 24.8 hours at 25°C, and only 9 hours at 37°C. nih.govresearchgate.net This demonstrates a clear trend of increasing degradation rate with increasing temperature.

The presence of certain minerals can also influence the degradation kinetics. In one study, under simulated solar light, the half-life of amoxicillin in a light control group was 398 hours. nih.gov In the presence of anatase, this decreased significantly to 89.6 hours, while in the presence of kaolinite, it increased to 660 hours. nih.gov Even in dark conditions, anatase accelerated degradation, with a half-life of 148 hours. nih.gov

Hydrolysis Rate Constants and Half-Lives of Amoxicillin
ConditionRate Constant (k)Half-Life (t½)Source
pH 3-128.2 hours researchgate.net
pH 7-208.3 hours researchgate.net
pH 11-9.7 hours researchgate.net
Light Control (Simulated Solar)0.00174 h⁻¹398 hours nih.gov
Anatase (Simulated Solar)0.00773 h⁻¹89.6 hours nih.gov
Kaolinite (Simulated Solar)0.00105 h⁻¹660 hours nih.gov
Anatase (Dark)0.00469 h⁻¹148 hours nih.gov

Influence of Buffer Systems and Ionic Strength on Reaction Rates

The composition of the aqueous medium, including the buffer system and ionic strength, can significantly impact the rate of amoxicillin hydrolysis. The degradation of amoxicillin in a toilet matrix, for example, was found to be dependent on the concentration of ammonia (B1221849). researchgate.net The presence of divalent metal ions such as copper and zinc has also been shown to catalyze the hydrolysis of amoxicillin. nih.gov

Interestingly, while factors like pH and temperature have a pronounced effect on degradation rates, some studies have found that ionic strength does not have a statistically significant impact on the degradation rates of certain antibiotics, including amoxicillin, under the studied conditions. researchgate.net However, the degradation of amoxicillin is known to be influenced by the presence of other ions. For instance, the formation of amoxicillin degradation products was studied in phosphate (B84403) buffer solutions with and without the addition of magnesium and calcium ions. iucc.ac.ilresearchgate.net

Modeling of Transformation Pathways

Mathematical modeling is a powerful tool for understanding and predicting the complex kinetics of amoxicillin degradation and the formation of amoxycilloic acid.

Kinetic Models for Amoxicillin to Amoxycilloic Acid Conversion

Several kinetic models have been developed to describe the conversion of amoxicillin to amoxycilloic acid. These models often incorporate pseudo-first-order kinetics for the hydrolysis of the β-lactam ring. researchgate.net The degradation of amoxicillin in aqueous solution has been shown to follow pseudo-first-order kinetics under various experimental conditions. researchgate.net

More complex models, such as those based on Michaelis-Menten kinetics, have been used to describe the enzymatic synthesis and hydrolysis of amoxicillin. nih.gov These models can account for multiple reaction steps, including the formation and subsequent hydrolysis of amoxicillin. Simplified semi-empirical kinetic models are also used to make the problem more tractable while still capturing the essential dynamics of the system. mdpi.com

Predictive Modeling of Degradation Product Formation Under Variable Conditions

Predictive models are essential for estimating the formation of amoxycilloic acid and other degradation products under a range of conditions. These models can integrate factors such as pH, temperature, and the presence of catalysts. For instance, a simulation model was used to integrate the reduction rate constants of amoxicillin in phosphate and ammonia buffer solutions at various pH levels, and the calculated profiles corresponded well with experimental data from composting feces. researchgate.net

Ensemble gradient boosting models have been employed for time series forecasting to predict the degradation of amoxicillin. researchgate.net These models can be trained and validated with experimental data to provide accurate predictions of degradation over time. Furthermore, dynamic modeling and simulation can be used to establish optimal control policies for processes involving amoxicillin, taking into account the temperature dependency of kinetic parameters. mdpi.com

Factors Affecting Long-Term Stability of Amoxicillin and Consequent Amoxycilloic Acid Levels

The long-term stability of amoxicillin is a critical consideration in both pharmaceutical formulations and environmental persistence. The formation of amoxycilloic acid is a primary indicator of amoxicillin degradation.

Several factors influence the long-term stability of amoxicillin. Temperature is a major factor, with lower temperatures significantly prolonging the shelf-life of amoxicillin solutions. nih.govresearchgate.net The pH of the solution is also crucial, with hydrolysis rates being rapid in alkaline conditions. researchgate.net The presence of other substances, such as metal ions, can also catalyze degradation. nih.gov

A long-term study investigating the hydrolysis of amoxicillin in different water types (tap water, mineral water, and surface water) over two months revealed that the rate of hydrolysis and the stability of hydrolysis products were more dependent on the water type than on storage conditions. nih.gov Specifically, the content of copper and zinc was identified as a key factor in catalyzing amoxicillin hydrolysis. nih.gov

The physical state of the drug also affects its stability. Reconstituted oral amoxicillin suspensions are expected to degrade faster due to the presence of water, which promotes hydrolysis. researchgate.net Proper storage, such as refrigeration, is essential to maintain the potency of such formulations. researchgate.net

Environmental Occurrence and Abiotic/biotic Fate

Detection and Distribution in Environmental Compartments

The environmental footprint of amoxycilloic acid begins with the excretion of amoxicillin (B794) and its metabolites, which then enter wastewater systems or are introduced to agricultural lands through manure.

Amoxycilloic acid is a significant transformation product of amoxicillin found in municipal wastewater. Studies have confirmed that amoxycilloic acid is often the dominant metabolite of amoxicillin present in the influent of wastewater treatment plants (WWTPs) researchgate.net. The parent amoxicillin is known to be unstable in aqueous matrices, readily undergoing hydrolysis to form amoxycilloic acid by the cleavage of its β-lactam ring semanticscholar.org.

While conventional WWTPs are not specifically designed to eliminate such micropollutants, transformation processes continue within the plant. Analysis of WWTP effluents shows a shift in the profile of transformation products, with amoxycilloic acid and other metabolites being released into the receiving aquatic environments researchgate.net. Although the parent amoxicillin is often not detected in environmental water samples, its transformation products, including amoxycilloic acid diastereomers, have been identified in both wastewater and river water, confirming their environmental relevance nih.gov. The presence of these degradation products indicates that the environmental impact of amoxicillin use extends beyond the parent compound itself nih.gov. While specific concentrations for amoxycilloic acid are not widely reported, studies on hospital WWTP effluents have detected the parent amoxicillin in concentrations ranging from 4.7 to 16.25 µg/L, suggesting that its more stable metabolites are also being discharged semanticscholar.org.

The use of amoxicillin in food-producing animals is a direct pathway for amoxycilloic acid to enter the environment and the human food chain. Following administration, amoxicillin is metabolized, and its residues, including amoxycilloic acid, can persist in edible tissues.

Research on pigs has shown that amoxycilloic acid is a major metabolite that depletes from tissues much more slowly than amoxicillin bohrium.com. High concentrations of amoxycilloic acid have been measured in the kidneys of pigs, with a significantly longer tissue half-life compared to the parent drug. This prolonged persistence means that amoxycilloic acid can be a more reliable marker for the past use of amoxicillin in livestock. The spreading of manure from treated animals on agricultural land represents a significant contamination pathway, introducing these residues into the soil and potentially into water runoff.

Tissue Depletion Half-Life of Amoxicillin vs. Amoxycilloic Acid in Pigs

CompoundAdministration RouteTissue Half-Life (t½) in hours
Amoxicillin (AMO)Oral (p.o.)4.5
Amoxycilloic Acid (AMA)Oral (p.o.)8
Amoxicillin (AMO)Intravenous (i.v.)4
Amoxycilloic Acid (AMA)Intravenous (i.v.)8

Data derived from a residue depletion study in pigs, highlighting the slower depletion of Amoxycilloic Acid. bohrium.com

Studies in chickens have shown similar trends, with amoxycilloic acid residue levels being higher than those of amoxicillin, particularly in the kidney and liver. The persistence of these residues in animal tissues raises concerns about their entry into the environment when animal waste is used as fertilizer.

Abiotic Transformation Processes in Natural Environments

Once in the environment, amoxycilloic acid is subject to various non-biological degradation processes that influence its stability and persistence.

Amoxycilloic acid is the primary product of amoxicillin hydrolysis, a reaction heavily influenced by the pH of the water. The formation rate of amoxycilloic acid is therefore dependent on the stability of its parent compound. Amoxicillin is least stable under alkaline conditions and more stable in neutral to acidic water.

pH-Dependent Hydrolytic Half-Life of Amoxicillin

pH ConditionHalf-Life (hours)
3 (Acidic)128.2
7 (Neutral)208.3
11 (Alkaline)9.7

This table shows the time required for half of the parent compound, amoxicillin, to hydrolyze into products including amoxycilloic acid at different pH levels. semanticscholar.org

However, amoxycilloic acid itself is not a final, stable product in the environment. Laboratory studies have shown that under neutral pH conditions, amoxycilloic acid is unstable and undergoes further transformation, breaking down into as many as 23 subsequent, yet-unknown transformation products over a period of three to four weeks researchgate.net. This indicates that while amoxycilloic acid may persist longer than its parent compound in some matrices, it is part of a complex degradation cascade rather than an inert end-product researchgate.net.

Sunlight plays a role in the transformation of amoxycilloic acid in surface waters. The photodegradation of amoxicillin often begins with the opening of the β-lactam ring, which directly forms amoxycilloic acid nih.gov. This initial step means that photolysis contributes to the environmental load of amoxycilloic acid.

Interactions with Microbial Communities and Environmental Biotransformation

Microorganisms in wastewater, soil, and aquatic systems play a crucial role in the fate of amoxycilloic acid. The primary biotransformation pathway for amoxicillin is enzymatic hydrolysis of the β-lactam ring, which produces amoxycilloic acid researchgate.net. This process is catalyzed by β-lactamase enzymes, which are widespread in bacteria.

Studies on wastewater microbial communities have demonstrated that these enzymatic activities are significant. Both extracellular enzymes, particularly those bound to the extracellular polymeric substances (EPS) of microbial biofilms, and intracellular enzymes contribute to this transformation researchgate.net. This indicates that the formation of amoxycilloic acid is an active biological process within wastewater treatment facilities and natural microbial communities. For instance, bacteria from the genus Alcaligenes have been identified as being capable of degrading amoxicillin, a process that inherently involves the formation of amoxycilloic acid. While microbial activity is a key driver in the formation of amoxycilloic acid from its parent compound, the subsequent biodegradation of amoxycilloic acid itself is less understood and is an area of ongoing research.

Microbial Degradation of Amoxicillin and Further Transformation of Amoxycilloic Acid

Microbial activity plays a significant role in the degradation of amoxicillin in the environment. The primary mechanism of microbial degradation involves the enzymatic cleavage of the β-lactam ring, a process that mirrors the mechanism of bacterial resistance. This initial breakdown leads to the formation of amoxycilloic acid.

The hydrolysis of the β-lactam ring in amoxicillin results in the formation of amoxicilloic acid, which is often considered the primary degradation product. This process can be mediated by microbial enzymes, such as β-lactamases, which are prevalent in the environment due to the selective pressure of antibiotic contamination noaa.gov. Studies have shown that amoxicillin can be effectively removed from aquatic environments through biodegradation by bacterial consortia sums.ac.ir. In some wastewater treatment plant influents, amoxycilloic acid has been detected at higher concentrations than the parent amoxicillin, suggesting that significant hydrolysis occurs due to microbial activity within the sewer systems researchgate.net.

Once formed, amoxycilloic acid is not environmentally inert and can undergo further transformations. These subsequent reactions can be influenced by environmental conditions such as pH. For instance, amoxycilloic acid can undergo decarboxylation to form amoxicillin penilloic acid researchgate.netnih.gov. Further degradation of these products can lead to a cascade of other transformation products researchgate.net. It has been noted that some degradation products of amoxicillin may be more resistant to further degradation and potentially more toxic than the original compound researchgate.netrepec.org.

Research has identified several key degradation products of amoxicillin in addition to amoxycilloic acid, including amoxicillin diketopiperazine and amoxicillin-S-oxide researchgate.netiucc.ac.il. The formation of these products is dependent on various environmental factors. For example, the formation of amoxicillin-S-oxide has been observed to occur primarily under sunlight irradiation researchgate.net.

The following table summarizes the key microbial degradation products of amoxicillin and their subsequent transformation products.

Parent CompoundPrimary Degradation ProductFurther Transformation ProductsInfluencing Factors
AmoxicillinAmoxycilloic AcidAmoxicillin Penilloic Acid, Amoxicillin DiketopiperazineMicrobial enzymes (β-lactamases), pH
Amoxycilloic AcidAmoxicillin Penilloic AcidDehydrocarboxylated amoxicillin penilloic acidpH, Microbial activity

Implications for Environmental Persistence and Bioavailability of Amoxicillin Degradation Products

The transformation of amoxicillin into its degradation products, including amoxycilloic acid, has significant implications for their environmental persistence and bioavailability. While amoxicillin itself can be rapidly hydrolyzed, its degradation products may exhibit different environmental behaviors researchgate.net.

The persistence of these degradation products is a key concern. Some studies suggest that certain degradation products may be more stable and persistent in the environment than the parent amoxicillin nih.gov. For example, amoxicillin diketopiperazine, a transformation product of amoxycilloic acid, has been detected in groundwater, indicating its potential for persistence and mobility in subsurface environments researchgate.netiucc.ac.il. The slow formation kinetics of some of the later-stage transformation products may lead to their presence at low but persistent concentrations in the environment researchgate.net.

The bioavailability of these degradation products is another critical aspect. The chemical structure of these compounds influences their interaction with environmental matrices and living organisms. While the initial hydrolysis to amoxycilloic acid inactivates the antibacterial properties of amoxicillin, the degradation products may still be biologically active in other ways nih.gov. For instance, amoxycilloic acid is known to retain allergenic properties nih.gov.

The occurrence of amoxicillin degradation products in various environmental waters highlights their potential for bioavailability. Amoxycilloic acid and other degradation products have been detected in secondary wastewater effluents and even in groundwater, demonstrating their ability to persist through treatment processes and transport into different environmental compartments researchgate.netiucc.ac.il. The presence of these compounds in aquatic systems raises concerns about their potential uptake by aquatic organisms and subsequent entry into the food chain.

The table below presents a summary of the environmental occurrence of key amoxicillin degradation products.

Degradation ProductEnvironmental MatrixDetected Concentration
Amoxycilloic Acid (ADP1/2)Secondary EffluentSeveral micrograms per liter researchgate.netiucc.ac.il
Amoxicillin Penilloic Acid (ADP4/5)Secondary Effluent0.15 μg/L researchgate.netiucc.ac.il
Amoxicillin Diketopiperazine (ADP8/9)Secondary Effluent0.5 μg/L researchgate.netiucc.ac.il
Amoxicillin Diketopiperazine (ADP8/9)Groundwater0.03 μg/L researchgate.netiucc.ac.il

Significance in Pharmaceutical Quality Control and Impurity Profiling of Amoxicillin

Amoxycilloic Acid Sodium Salt as a Key Impurity in Amoxicillin (B794) Drug Products

This compound is a primary degradation product of Amoxicillin and is considered a key impurity in the quality control of Amoxicillin drug products. nanoaxisllc.comsynzeal.com Its formation occurs through the hydrolysis of the β-lactam ring in the Amoxicillin molecule, a reaction that renders the antibiotic inactive. researchgate.netstackexchange.com This degradation process is a significant concern as it directly impacts the potency and therefore the therapeutic efficacy of the medication. The presence of water or moisture is a critical factor in facilitating this hydrolytic breakdown, making Amoxycilloic Acid a principal marker of degradation during stability studies and quality assessment. stackexchange.com

The structure of Amoxycilloic Acid results from the opening of the strained four-membered β-lactam ring, which is the most reactive part of the Amoxicillin molecule. stackexchange.com Due to its direct correlation with the degradation of the active pharmaceutical ingredient (API), regulatory bodies and pharmacopoeias closely monitor the levels of Amoxycilloic Acid in both the bulk drug substance and the final dosage forms. Several analytical methods, particularly high-performance liquid chromatography (HPLC), have been developed to specifically detect and quantify this and other related substances in amoxicillin capsules and powders. nih.gov The control of this impurity is essential to ensure that the drug product meets its predefined quality standards throughout its shelf life.

Development and Application of Reference Standards for Impurity Control

The accurate identification and quantification of Amoxycilloic Acid in amoxicillin products are critically dependent on the use of well-characterized reference standards. nih.govsynthinkchemicals.com A reference standard is a highly purified compound that is used as a benchmark in analytical tests. sigmaaldrich.com Pharmaceutical manufacturers and quality control laboratories utilize Amoxycilloic Acid reference standards to validate their analytical methods and to ensure the reliability of their impurity profiling results. synzeal.com

Applications of Reference Standards:

Method Validation: Reference standards are essential for validating analytical methods, such as HPLC, demonstrating their accuracy, precision, linearity, and specificity for detecting the impurity. akjournals.com

Impurity Identification: By comparing the chromatographic retention time and spectral data of a peak in a sample with that of the reference standard, analysts can unequivocally identify the presence of Amoxycilloic Acid. nih.gov

Quantification: The concentration of the impurity in a sample is determined by comparing the analytical response (e.g., peak area in an HPLC chromatogram) of the impurity with the response of a known concentration of the reference standard.

System Suitability Tests: Before running sample analyses, reference standards are used to verify that the analytical system (e.g., the HPLC instrument) is performing correctly and is suitable for the intended analysis, as stipulated by pharmacopoeias like the United States Pharmacopeia (USP). nih.govuspnf.com

The development of these standards involves the synthesis and purification of the impurity, followed by extensive characterization to confirm its identity and purity. globalresearchonline.net Pharmacopoeias such as the British Pharmacopoeia (BP) and European Pharmacopoeia (EP) provide official reference standards for amoxicillin impurities to ensure consistency and accuracy in quality control testing across the pharmaceutical industry. synthinkchemicals.compharmacopoeia.com

Strategies for Mitigating Amoxycilloic Acid Formation During Manufacturing and Storage

Given that the formation of Amoxycilloic Acid is primarily a result of hydrolysis, strategies to minimize its presence focus on controlling environmental factors during both the manufacturing process and the subsequent storage of the amoxicillin product. stackexchange.comnih.gov

Key Mitigation Strategies:

Moisture Control: Since water is the reactant in the hydrolysis of the β-lactam ring, stringent control of humidity is paramount. This includes using low-moisture excipients, controlling the humidity in manufacturing areas, and using packaging that provides a robust barrier against moisture ingress. stackexchange.comusp-pqm.org Amoxicillin sodium is noted to be very hygroscopic, making this control even more critical. usp-pqm.orgtpcj.org

Temperature Management: The rate of chemical degradation reactions, including hydrolysis, generally increases with temperature. nih.gov Storing amoxicillin products at controlled room temperature or, in the case of reconstituted liquid suspensions, under refrigeration can significantly slow the formation of Amoxycilloic Acid. stackexchange.comhealthline.com Stability studies show that amoxicillin's shelf-life is considerably longer at 4°C compared to 25°C or 37°C. nih.gov

pH Control: In aqueous solutions or liquid formulations, the pH is a critical factor affecting the stability of amoxicillin. The hydrolysis rate is pH-dependent, and maintaining the formulation within an optimal pH range is essential to minimize degradation. researchgate.net

Appropriate Packaging: The choice of packaging is crucial for protecting the drug product from environmental factors. Light- and moisture-resistant containers, such as blisters or tightly sealed bottles, are used to maintain the quality of amoxicillin tablets and capsules throughout their shelf life. stackexchange.comnih.gov

Among the different forms of amoxicillin, the trihydrate form is known to be the most stable solid form compared to the sodium salt, which is very hygroscopic. usp-pqm.org This inherent stability is a key consideration during drug formulation and development.

Table 1: Factors Influencing Amoxycilloic Acid Formation and Corresponding Mitigation Strategies
Influencing FactorEffect on AmoxicillinMitigation Strategy
Moisture/Humidity Acts as a reactant for hydrolysis of the β-lactam ring. stackexchange.comStrict humidity control during manufacturing; use of low-moisture excipients and moisture-resistant packaging. usp-pqm.org
Temperature Higher temperatures accelerate the rate of hydrolytic degradation. nih.govStorage at controlled room temperature for solid forms and refrigeration for liquid suspensions. healthline.com
pH (in liquid forms) The rate of hydrolysis is pH-dependent; non-optimal pH can catalyze degradation. researchgate.netFormulation with buffering agents to maintain an optimal pH range.
Light Can potentially provide energy to promote degradation reactions. nih.govUse of opaque or light-resistant packaging. stackexchange.com

Regulatory Frameworks and Requirements for Degradation Product Analysis in Pharmaceutical Products

The control of impurities and degradation products in pharmaceuticals is governed by a stringent regulatory framework established by international bodies and national agencies. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides key guidelines that are widely adopted by regulatory authorities such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

The primary ICH guidelines relevant to impurities are:

ICH Q3A(R2): Impurities in New Drug Substances.

ICH Q3B(R2): Impurities in New Drug Products. fda.gov

These guidelines establish thresholds for the reporting, identification, and qualification of impurities.

Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.

Identification Threshold: The level above which the structure of an impurity must be determined. pharmafocusasia.com

Qualification Threshold: The level above which an impurity's biological safety must be established. fda.gov

For degradation products like Amoxycilloic Acid, regulatory authorities require that specifications for a new drug product include a list of expected degradation products. fda.govfda.gov This list is compiled based on data from stability studies and knowledge of the drug's degradation pathways. sapub.org A critical requirement is the development and validation of "stability-indicating" analytical methods. pharmafocusasia.com A stability-indicating method is a validated analytical procedure that can accurately detect changes in the properties of the drug substance and drug product over time. It must be able to separate the intact API from any degradation products, process impurities, and excipients, and allow for the reliable quantification of each. pharmafocusasia.comfda.gov The acceptance criteria for any specific degradation product are set based on its qualified safety level and its observed increase during stability testing under recommended storage conditions. fda.gov

Q & A

Q. What experimental methods are recommended for synthesizing Amoxycilloic Acid Sodium Salt in a laboratory setting?

this compound can be synthesized via acid-base neutralization. React amoxicilloic acid (a metabolite of amoxicillin) with sodium hydroxide (NaOH) under controlled pH and temperature. Key steps include:

  • Dissolving amoxicilloic acid in deionized water.
  • Gradually adding NaOH while monitoring pH (target ~7–8).
  • Crystallizing the product under reduced pressure and low temperature. Confirm purity via solubility tests (e.g., in polar vs. non-polar solvents) and qualitative analysis for sodium ions (flame test) and carboxylate groups (FTIR) .

Q. How can researchers determine the solubility profile of this compound for experimental design?

Use standardized solubility tests:

  • Dissolve the salt in solvents (e.g., water, ethanol, acetone) at varying temperatures.
  • Classify solubility using thresholds (e.g., >1 g/mL = "soluble").
  • Cross-reference with salt solubility rules (e.g., sodium salts are typically water-soluble unless paired with large anions) .

Q. What are the foundational challenges in identifying cations and anions in this compound during qualitative analysis?

Common issues include:

  • Misinterpretation of confirmatory tests : Sodium ions (flame test) may be masked by contaminants. Use ion-selective electrodes for accuracy.
  • Hydrolysis interference : The salt’s carboxylate group can hydrolyze in aqueous solutions, altering pH and complicating anion detection. Pre-stabilize solutions at neutral pH .

Advanced Research Questions

Q. Which advanced analytical techniques are optimal for characterizing the purity and structural stability of this compound?

  • HPLC-QqQ-MS : Quantifies trace impurities (e.g., residual amoxicillin) and confirms molecular structure via fragmentation patterns. Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid .
  • X-ray crystallography : Resolves crystal structure to validate sodium ion coordination and carboxylate group geometry .

Q. How can researchers address contradictory data in hydrolysis studies of this compound?

Contradictions often arise from variable experimental conditions. Mitigate by:

  • Standardizing hydrolysis parameters (pH, temperature, ionic strength).
  • Monitoring degradation products (e.g., amoxicillin derivatives) via LC-MS.
  • Comparing kinetic data under controlled vs. ambient storage conditions .

Q. What methodologies ensure stability during long-term storage of this compound for reproducible experiments?

  • Storage : Keep at -20°C under inert atmosphere (argon/nitrogen) to prevent oxidation and hygroscopic degradation.
  • Stability assays : Conduct periodic HPLC analyses to detect degradation. Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) to predict shelf-life .

Q. How can researchers design experiments to study the salt’s interaction with biological matrices (e.g., blood, tissue)?

  • Sample preparation : Use protein precipitation (acetonitrile) or solid-phase extraction to isolate the salt from biological fluids.
  • Metabolite tracking : Employ isotopic labeling (e.g., ¹³C) paired with MS/MS to trace hydrolysis pathways in vitro .

Data Analysis and Interpretation

Q. What statistical approaches are suitable for resolving variability in salt synthesis yields?

  • Apply factorial design of experiments (DoE) to identify critical variables (e.g., NaOH concentration, reaction time).
  • Use ANOVA to assess significance of factors and optimize conditions .

Q. How can researchers validate the accuracy of pH-dependent solubility models for this compound?

  • Compare experimental solubility data (via UV-Vis spectrophotometry) with computational predictions (e.g., COSMO-RS simulations).
  • Account for ionic strength effects using Davies activity coefficients .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.